molecular formula C13H15N3O3 B5103067 N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine

N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine

Cat. No. B5103067
M. Wt: 261.28 g/mol
InChI Key: HPVRUAPKLKLYLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine, also known as MFP, is a chemical compound that has been extensively studied for its potential use in scientific research. MFP is a potent inhibitor of monoamine oxidase A (MAO-A), an enzyme that plays a crucial role in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.

Mechanism of Action

N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine inhibits the activity of MAO-A by binding irreversibly to the enzyme's active site. MAO-A is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine increases the concentration of these neurotransmitters in the brain, which can have a variety of effects on behavior, cognition, and mood.
Biochemical and Physiological Effects:
N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the concentration of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which can have a variety of effects on behavior, cognition, and mood. N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine in lab experiments is its potency as a MAO-A inhibitor. N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine is a highly specific inhibitor of MAO-A, which makes it a valuable tool for studying the role of MAO-A in the metabolism of neurotransmitters. However, one limitation of using N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine in lab experiments is its irreversible binding to the active site of MAO-A. This means that once N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine binds to MAO-A, the enzyme is permanently inactivated, which can make it difficult to study the effects of MAO-A inhibition over longer periods of time.

Future Directions

There are several future directions for research on N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine. One area of interest is the role of MAO-A inhibition in the treatment of psychiatric disorders such as depression and anxiety. N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine has been shown to have antidepressant and anxiolytic effects in animal models, and further research is needed to determine its potential as a therapeutic agent in humans. Another area of interest is the development of new MAO-A inhibitors that are more selective and reversible than N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine, which could have important implications for the treatment of neurological and psychiatric disorders. Finally, there is a need for further research on the long-term effects of MAO-A inhibition, as well as the potential side effects of using MAO-A inhibitors as therapeutic agents.

Synthesis Methods

The synthesis of N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine involves the reaction between 5-nitro-2-furaldehyde and N-methyl-2-(2-pyridinyl)ethanamine in the presence of a reducing agent such as sodium borohydride. The reaction yields N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine as a yellow crystalline solid with a melting point of 190-192°C.

Scientific Research Applications

N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine has been extensively studied for its potential use in scientific research. It has been shown to be a potent inhibitor of MAO-A, which makes it a valuable tool for studying the role of MAO-A in the metabolism of neurotransmitters. N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine has also been used to investigate the effects of MAO-A inhibition on various physiological processes, including behavior, cognition, and mood.

properties

IUPAC Name

N-methyl-N-[(5-nitrofuran-2-yl)methyl]-2-pyridin-2-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-15(9-7-11-4-2-3-8-14-11)10-12-5-6-13(19-12)16(17)18/h2-6,8H,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVRUAPKLKLYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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